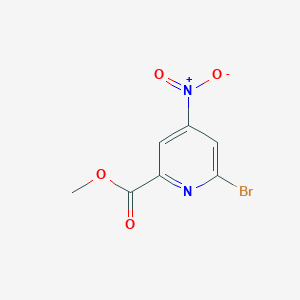

Methyl 6-bromo-4-nitropicolinate

Description

Significance of Halogenated and Nitrated Pyridine (B92270) Derivatives in Chemical Research

Halogenated and nitrated pyridine derivatives are of paramount importance in chemical research, serving as crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.govsigmaaldrich.com The pyridine ring is a common motif in many biologically active compounds. The introduction of halogen and nitro substituents significantly influences the electronic properties and reactivity of the pyridine core.

Halogens, such as bromine, act as excellent leaving groups in nucleophilic substitution reactions and are key participants in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. scbt.com This reactivity is fundamental to the construction of complex molecular architectures.

The nitro group, a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. sigmaaldrich.com Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility. The combination of both halogen and nitro groups on a pyridine ring, as seen in Methyl 6-bromo-4-nitropicolinate, therefore offers a rich platform for diverse chemical modifications.

Historical Context and Evolution of Picolinate (B1231196) Ester Chemistry Relevant to this compound

The chemistry of picolinic acid and its esters, known as picolinates, has a long history intertwined with the development of coordination chemistry and the study of biologically active molecules. wikipedia.org Picolinic acid itself, a derivative of pyridine, has been known for its chelating properties. nih.gov The esterification of picolinic acid to form picolinate esters like methyl picolinate was a logical extension, providing a more versatile handle for organic transformations.

The evolution of pharmaceutical chemistry has seen a continuous search for new molecular scaffolds. nih.govpharmaguideline.com Picolinate esters have emerged as important components in this search. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated pyridines, including bromo-picolinate esters. These reactions provided efficient methods to create complex biaryl structures and other substituted pyridines, which are prevalent in many drug candidates.

The introduction of a nitro group to these halogenated picolinate esters was a further step in their evolution, driven by the need for precursors to amino-pyridines, which are also important pharmacophores. The synthesis and reactions of various nitrated pyridine derivatives have been a subject of ongoing research, aiming to control regioselectivity and improve reaction yields. acs.org While a detailed history of this compound itself is not extensively documented, its development is a clear outcome of the broader advancements in the synthesis and application of functionalized pyridine compounds.

Structural Features and Reactive Sites of this compound Pertinent to Synthetic Transformations

The structure of this compound is characterized by a pyridine ring substituted with three distinct functional groups, each contributing to its reactivity. The interplay of these groups dictates the molecule's behavior in chemical reactions.

Key Reactive Sites:

C6-Bromine: The bromine atom at the 6-position is a primary site for nucleophilic aromatic substitution and a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups at this position.

C4-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring. It activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. A primary transformation of the nitro group is its reduction to an amine (NH2) group, which opens up a vast array of further functionalization possibilities, including diazotization and amide bond formation.

C2-Methyl Ester: The methyl ester group at the 2-position can undergo hydrolysis to the corresponding carboxylic acid, 6-bromo-4-nitropicolinic acid. bldpharm.com This acid can then be converted to amides, other esters, or other carboxylic acid derivatives. The ester itself can also be a site for reactions such as reduction to an alcohol.

The combination of these reactive sites makes this compound a trifunctional building block, allowing for sequential and regioselective modifications to build complex molecular structures.

Table of Compound Properties and Reactive Sites

| Property | Description |

|---|---|

| IUPAC Name | Methyl 6-bromo-4-nitropyridine-2-carboxylate |

| Molecular Formula | C7H5BrN2O4 |

| Molecular Weight | 261.03 g/mol |

| Key Reactive Sites | C6 (Bromine), C4 (Nitro group), C2 (Methyl ester) |

| Potential Reactions | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck), Reduction of Nitro Group, Ester Hydrolysis/Amidation |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-bromo-4-nitronicotinate |

| 6-Bromo-4-nitropicolinic acid |

| Methyl 5-bromo-4-nitropicolinate |

| Methyl 3-bromo-4-methyl-5-nitropicolinate |

| Picolinic acid |

| Methyl picolinate |

| 2-bromo-6-acetylnaphthalene |

| 2-bromo-6-methylnaphthalene |

| 6-bromo-2-naphthalenecarboxylic acid methyl ester |

| 6-bromo-4-chloro-3-nitroquinoline |

| 2-(4-aminophenyl)-2-methylpropanenitrile |

| methyl 4,6-O-benzylidene-α-D-glucopyranoside |

| 1-bromo-4-nitrobenzene |

| o-tolyllithium |

| 2-methyl-4'-nitrobiphenyl |

| 3-bromo-4-nitropyridine N-oxide |

| 2-nitropyridine |

| 3-nitropyridine |

| 2,6-dibromopyridine |

| pyridine-3-sulfonic acid |

| pyridine N-oxide |

| 6-bromo-7-methylpurine |

| 6-bromo-9-methylpurine |

| 6-bromopurine |

| 2-Bromo-4-methyl-6-nitroaniline |

| 4-methyl-2-nitroaniline |

| 6-bromoquinolin-4-ol |

| 2-(4-nitrophenyl)acetonitrile |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile |

| NVP-BEZ235 |

| Chromium(III) picolinate |

| 2-picoline |

| piperidine-2-carboxylic acid |

| Mepivacaine |

| nicotinic acid |

| isonicotinic acid |

| chloral hydrate |

| phenacetin |

| acetanilide |

| salicin |

| salicylic acid |

| acetylsalicylic acid |

| 6-bromo-4-iodoquinoline |

| 6-bromo-2-chloro-4-methylquinoline |

| 6-bromoquinolin-2(1H)-one |

| 4-bromoaniline |

| ethyl acetoacetate |

| 4-phenylpyridine N-oxide |

| 4-trifluoromethylpyridine N-oxide |

| quinoline (B57606) N-oxide |

| 2-chloro-3-methyl-4-nitropyridine N-oxide |

| 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |

| Selpercatinib |

| 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt |

| 2-chloropropene cyanide |

| diazabicyclo |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-4-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPTIJIVHMOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways to Methyl 6 Bromo 4 Nitropicolinate

Established Synthetic Routes to Methyl 6-bromo-4-nitropicolinate

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences. These routes rely on the careful selection of precursors and the sequential introduction of functional groups onto the pyridine (B92270) ring.

Precursor Identification and Strategic Starting Material Selection

The choice of starting material is paramount for an efficient synthesis. A plausible and strategic precursor for the synthesis of this compound is a pre-functionalized picolinic acid derivative. A compound such as 6-aminopicoline (6-amino-2-methylpyridine) serves as a viable starting point. This precursor contains the basic pyridine-2-methyl scaffold, allowing for subsequent functionalization.

Multi-step Synthesis Strategies and Intermediate Derivatization in the Formation of this compound

A likely multi-step synthesis commencing from 6-amino-2-methylpyridine would involve the following key transformations:

Diazotization and Bromination: The amino group of 6-amino-2-methylpyridine can be converted to a diazonium salt, which is then displaced by a bromide ion to yield 6-bromo-2-methylpyridine. This is a standard Sandmeyer-type reaction.

Oxidation: The methyl group at the 2-position of 6-bromo-2-methylpyridine is then oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or nitric acid, yielding 6-bromopicolinic acid. google.com

Nitration: The introduction of the nitro group at the 4-position of the 6-bromopicolinic acid is a critical step. Nitration of pyridine rings can be challenging and often requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid. The directing effects of the existing bromo and carboxyl groups will influence the position of nitration. The electron-withdrawing nature of both substituents deactivates the ring towards electrophilic substitution, but the 4-position is generally the most susceptible to nitration in such substituted pyridines. This step would yield 6-bromo-4-nitropicolinic acid.

Esterification: The final step is the esterification of the carboxylic acid group of 6-bromo-4-nitropicolinic acid to the corresponding methyl ester. This can be accomplished by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to afford this compound. google.com

An alternative pathway could involve the late-stage introduction of the ester functionality via a palladium-catalyzed carbonylation of a suitable halo-pyridine precursor in the presence of methanol. chemicalbook.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Transformations (e.g., cross-coupling reactions at bromine or nitro positions)

Transition metal catalysis provides powerful tools for the functionalization of pyridine rings. While not explicitly detailed for this compound, general principles suggest their applicability. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be envisioned for the late-stage modification of the molecule at the bromine position, allowing for the introduction of a variety of substituents.

Furthermore, transition metal catalysts have been employed for C-H functionalization, which could offer a more direct route to substituted pyridines, potentially bypassing the need for pre-functionalized starting materials. researchgate.net The denitrative coupling of nitroarenes, catalyzed by transition metals, also presents a potential, albeit less conventional, synthetic avenue where the nitro group could be replaced by other functionalities.

Organocatalytic and Biocatalytic Pathways for Pyridine Core Functionalization

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The precise placement of the bromo and nitro groups on the pyridine ring is a key challenge in the synthesis of this compound. The regioselectivity of the bromination and nitration steps is governed by the electronic properties of the pyridine ring and the directing effects of the substituents already present.

In the proposed synthetic route starting from 6-amino-2-methylpyridine, the initial bromination occurs at the position of the diazonium group, ensuring its placement at the 6-position. The subsequent nitration of the 6-bromopicolinic acid intermediate is directed to the 4-position. The electron-withdrawing carboxyl and bromo groups deactivate the pyridine ring, making electrophilic substitution difficult. However, they direct incoming electrophiles primarily to the C-4 and C-5 positions. The 4-position is generally favored electronically in pyridine nitrations.

Advanced catalytic methods can offer enhanced control over regioselectivity. For instance, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, can provide excellent regiocontrol, potentially allowing for the selective introduction of substituents at positions that are not easily accessible through classical electrophilic substitution reactions. researchgate.net

As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of any chemical compound aims to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, maximizing atom economy, and minimizing waste.

Solvent-Free and Aqueous Media Syntheses

There is no specific information in the reviewed literature describing solvent-free or aqueous media-based syntheses for this compound. In general, solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent, are a cornerstone of green chemistry. They can lead to higher efficiency, shorter reaction times, and easier product purification. Similarly, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While synthetic methods for other heterocyclic compounds, such as symmetric methylene (B1212753) diesters, have been successfully developed under solvent-free conditions, no such methodologies have been documented for the target compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. nih.govscranton.edu Substitution and elimination reactions, on the other hand, are inherently less atom-economical because they produce byproducts that are not part of the final molecule. scranton.edu

Table 1: General Atom Economy of Common Reaction Types

| Reaction Type | General Atom Economy | Inherent Waste |

| Addition | High (often 100%) | None |

| Rearrangement | High (often 100%) | None |

| Substitution | Moderate to Low | Leaving group and reagent byproducts |

| Elimination | Low | Leaving group(s) |

This table presents generalized principles of atom economy and is not based on specific data for this compound.

Mechanistic Investigations of Formation and Functionalization Reactions of this compound

Mechanistic studies are crucial for understanding how chemical reactions occur, which in turn allows for the optimization of reaction conditions and the development of more efficient synthetic routes.

Elucidation of Reaction Mechanisms via Advanced Analytical Probes

No studies were found that elucidate the reaction mechanism for the formation or functionalization of this compound. Generally, the synthesis of substituted picolinates can be complex. For example, the synthesis of other picolinate (B1231196) derivatives has been investigated using various catalysts, and the proposed mechanisms can involve multi-step processes including condensation and oxidation steps. nih.govresearchgate.net The mechanism for introducing bromo and nitro groups onto the pyridine ring would likely involve electrophilic aromatic substitution, but the specific regioselectivity and the influence of the existing substituents would require detailed experimental and computational investigation. Advanced analytical probes such as in-situ spectroscopy (FT-IR, NMR), mass spectrometry, and computational modeling are typically employed to identify intermediates, transition states, and to understand the electronic effects governing the reaction pathway.

Kinetic Studies and Reaction Profiling for Synthetic Optimization

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, are fundamental for optimizing synthetic processes. nih.gov There is no published kinetic data or reaction profiling for the synthesis of this compound.

For a multi-step synthesis, reaction profiling would involve monitoring the concentration of reactants, intermediates, and products over time for each step. This data is used to build a kinetic model of the reaction, which can identify rate-limiting steps and optimal conditions for temperature, pressure, and reactant ratios to maximize yield and minimize reaction time. nih.gov Microreactors are increasingly used for such studies as they offer precise control over reaction parameters and allow for rapid data acquisition. nih.gov However, no such analyses have been reported for the target compound.

Chemical Reactivity and Derivatization Studies of Methyl 6 Bromo 4 Nitropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring of Methyl 6-bromo-4-nitropicolinate

The pyridine ring of this compound is electron-deficient due to the inductive and resonance effects of the ring nitrogen and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to attack by nucleophiles, primarily through the SNAr mechanism. This reaction pathway typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govresearchgate.netnih.gov

Displacement of Bromine and Nitro Groups

In this compound, both the bromine atom at the 6-position and the nitro group at the 4-position are potential leaving groups in SNAr reactions. The relative ease of displacement depends on several factors, including the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyridine ring.

Generally, halides are good leaving groups in SNAr reactions. The nitro group, while a powerful activating group, is typically a poorer leaving group than bromide. However, its displacement can be facilitated under specific conditions, particularly with soft nucleophiles or through mechanisms that favor the departure of the nitro group. In many cases, the bromine at the 6-position is expected to be the more readily displaced substituent by a wide range of nucleophiles. studymind.co.uk

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions (Hypothetical) |

| R-NH₂ (Primary Amine) | Methyl 6-(alkylamino)-4-nitropicolinate | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N), elevated temperature. |

| R₂NH (Secondary Amine) | Methyl 6-(dialkylamino)-4-nitropicolinate | Similar to primary amines. |

| R-OH (Alcohol) / Base | Methyl 6-alkoxy-4-nitropicolinate | Strong base (e.g., NaH, KOtBu) in the corresponding alcohol or an aprotic solvent. |

| R-SH (Thiol) / Base | Methyl 6-(alkylthio)-4-nitropicolinate | Base (e.g., NaH, Et₃N) in a polar solvent. |

| CN⁻ (Cyanide) | Methyl 6-cyano-4-nitropicolinate | Cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent. |

Note: This table presents hypothetical reactions based on the general reactivity of similar compounds. Specific experimental validation for this compound is limited in publicly available literature.

Influence of Substituents on SNAr Reactivity and Selectivity

The reactivity and selectivity of SNAr reactions on this compound are significantly influenced by the electronic and steric nature of the substituents on the pyridine ring.

Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho and para positions relative to the nitro group. masterorganicchemistry.com In this case, nucleophilic attack at the 6-position (ortho to the nitro group) is strongly favored.

Methyl Ester Group: The methyl ester at the 2-position is also an electron-withdrawing group, further enhancing the electrophilicity of the pyridine ring. Its steric bulk is relatively small and is not expected to significantly hinder nucleophilic attack at the 6-position.

The interplay of these substituents dictates that the most probable site for nucleophilic attack is the carbon atom bearing the bromine atom (C-6). The strong activation by the para-nitro group makes this position highly susceptible to substitution.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution reactions, which are more characteristic of electron-rich aromatic systems like benzene (B151609). The presence of two strong electron-withdrawing groups, the nitro group and the methyl ester, further deactivates the ring towards electrophilic attack.

Attempted electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are expected to be extremely difficult and would likely require harsh reaction conditions. Under such conditions, the stability of the starting material itself may be compromised. Therefore, electrophilic substitution is not a common or practical strategy for the derivatization of this compound.

Transformations of the Methyl Ester Functional Group

The methyl ester group at the 2-position of this compound provides a valuable handle for a range of chemical transformations, allowing for the introduction of diverse functionalities.

Hydrolysis, Transesterification, and Amidation Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-4-nitropicolinic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible. studymind.co.ukchemicalforums.com However, the presence of other reactive groups, particularly the bromine atom which could also be susceptible to nucleophilic attack by hydroxide, requires careful control of reaction conditions. Milder, non-aqueous hydrolysis methods might be necessary to achieve selective hydrolysis of the ester without affecting the rest of the molecule. arkat-usa.org

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the modification of the ester group to modulate properties such as solubility or reactivity.

Amidation: Direct reaction of the methyl ester with primary or secondary amines can lead to the formation of the corresponding amides. This reaction, known as aminolysis, may require elevated temperatures or the use of catalysts. savemyexams.comukm.my Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form the amide bond under milder conditions. georgiasouthern.edu This two-step approach often provides better yields and is compatible with a wider range of amines.

Table 2: Potential Transformations of the Methyl Ester Group

| Reaction | Reagents and Conditions (Illustrative) | Product |

| Hydrolysis (Basic) | aq. NaOH or KOH, heat | 6-Bromo-4-nitropicolinic acid sodium/potassium salt |

| Hydrolysis (Acidic) | aq. H₂SO₄ or HCl, heat | 6-Bromo-4-nitropicolinic acid |

| Transesterification | R'OH, acid or base catalyst, heat | Alkyl 6-bromo-4-nitropicolinate |

| Amidation (Direct) | R'R''NH, heat | N,N-Disubstituted-6-bromo-4-nitropicolinamide |

| Amidation (via Acid) | 1. Hydrolysis to carboxylic acid2. Amine, coupling agent (e.g., DCC, HATU) | N-Substituted-6-bromo-4-nitropicolinamide |

Note: This table provides illustrative conditions. The optimal conditions would need to be determined experimentally.

Selective Reduction to Alcohol and Aldehyde Derivatives

The methyl ester group can be selectively reduced to the corresponding primary alcohol, (6-bromo-4-nitropyridin-2-yl)methanol, or to the aldehyde, 6-bromo-4-nitropicolinaldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. savemyexams.com However, LiAlH₄ is a very powerful and non-selective reagent that would also likely reduce the nitro group. A more chemoselective approach would be required to reduce the ester in the presence of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, which allows for the selective reduction of ketones and aldehydes in the presence of esters. masterorganicchemistry.comyoutube.com However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by using specific solvent systems, which might allow for the reduction of the ester while leaving the nitro group intact, although selective reduction of the nitro group is often more readily achieved. jsynthchem.comresearchgate.net

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation. This can sometimes be achieved using specific reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the alcohol.

Simultaneously, the nitro group is also susceptible to reduction. A variety of reagents are known to selectively reduce nitro groups to amines in the presence of esters, such as catalytic hydrogenation with specific catalysts (e.g., PtO₂) or using metal-based reducing systems (e.g., SnCl₂/HCl, Fe/NH₄Cl). youtube.com The choice of reducing agent and conditions will determine the final product, allowing for the selective reduction of either the ester or the nitro group, or the reduction of both.

Table 3: Potential Reduction Products of this compound

| Reagent System (Illustrative) | Primary Transformation | Potential Product |

| LiAlH₄ | Reduction of ester and nitro group | (6-Aminopyridin-2-yl)methanol |

| DIBAL-H (controlled) | Partial reduction of ester | 6-Bromo-4-nitropicolinaldehyde |

| NaBH₄/Lewis acid | Reduction of ester (potential for nitro group reduction) | (6-Bromo-4-nitropyridin-2-yl)methanol |

| H₂, Pd/C | Reduction of nitro group | Methyl 6-bromo-4-aminopicolinate |

| SnCl₂, HCl | Reduction of nitro group | Methyl 6-bromo-4-aminopicolinate |

Note: The selectivity of these reactions is highly dependent on the specific conditions employed and may result in mixtures of products.

Reactions Involving the Nitro Group of this compound

The nitro group at the C-4 position is a key site for chemical modification, primarily through reduction to various other nitrogen-containing functionalities.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives. organic-chemistry.orgrsc.org This can be achieved using a variety of reagents and conditions. For this compound, the nitro group can be selectively reduced to an amino group, yielding methyl 4-amino-6-bromopicolinate. This transformation is significant as it converts a strongly electron-deactivating group into a strongly electron-donating group, which dramatically alters the chemical properties of the pyridine ring.

Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. organic-chemistry.org However, care must be taken to avoid dehalogenation of the C-Br bond, which can sometimes occur under these conditions. An alternative that often preserves the bromo substituent is the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). rsc.org Tin(II) chloride (SnCl₂) is another mild reagent suitable for reducing nitro groups in the presence of other reducible functionalities.

The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) or nitroso derivatives, by carefully selecting the reducing agent and controlling the reaction conditions. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. rsc.org

Table 1: Illustrative Conditions for the Reduction of the Nitro Group

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | Methyl 4-amino-6-bromopicolinate |

| Fe, HCl | Ethanol/Water | Reflux | Methyl 4-amino-6-bromopicolinate |

| SnCl₂·2H₂O | Ethyl Acetate | Reflux | Methyl 4-amino-6-bromopicolinate |

| Zn, NH₄Cl | Water/Ethanol | Room temperature | Methyl 6-bromo-4-(hydroxylamino)picolinate |

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a carbonyl compound (aldehyde or ketone) via its nitronate salt. wikipedia.orgorganic-chemistry.org This reaction typically involves treatment of the nitronate salt with strong acid. organic-chemistry.org However, the Nef reaction is generally not applicable to aromatic nitro compounds like this compound, as it requires an α-hydrogen to the nitro group to form the necessary nitronate salt intermediate. wikipedia.org

While the classical Nef reaction is not directly applicable, related oxidative transformations of the nitro group on an aromatic ring are known, though less common. More relevant to this substrate is the potential for the nitro group to be replaced in certain cross-coupling reactions, a process known as denitrative coupling, which has emerged as a powerful alternative to using haloarenes. rsc.org

Reactions Involving the Bromine Substituent

The bromine atom at the C-6 position is a versatile handle for introducing molecular complexity, primarily through cross-coupling and metal-halogen exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted pyridine with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. masterorganicchemistry.comnih.govnih.gov Using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), the bromine at the C-6 position can be replaced with various aryl, heteroaryl, or vinyl groups. nih.govnih.gov The reaction is highly versatile and tolerant of many functional groups, including the ester and nitro groups present in the substrate. nih.gov

Heck Reaction: The Heck reaction couples the bromo-picolinate with an alkene to form a new substituted alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. This would result in the formation of methyl 4-nitro-6-vinylpicolinate derivatives. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this reaction. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the bromo-picolinate and a terminal alkyne. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.net It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N). wikipedia.orgnih.gov This method provides a direct route to 6-alkynyl-4-nitropicolinate esters, which are valuable intermediates for further synthesis.

Other Cross-Coupling Reactions: The Negishi coupling (using an organozinc reagent) and Buchwald-Hartwig amination (for C-N bond formation) are also applicable. The Buchwald-Hartwig reaction would allow for the introduction of various primary or secondary amines at the C-6 position, replacing the bromine atom.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 6-aryl-4-nitropicolinate |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Methyl 4-nitro-6-styrylpicolinate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Methyl 4-nitro-6-(phenylethynyl)picolinate |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | NaOt-Bu | Methyl 4-nitro-6-(phenylamino)picolinate |

Metal-halogen exchange is a fundamental reaction for converting an organic halide into an organometallic species. wikipedia.org For this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.orgnih.govprinceton.edu This reaction must be carried out at very low temperatures (e.g., -78 °C to -100 °C) to prevent the highly nucleophilic organolithium reagent from attacking the ester group or other electrophilic sites on the pyridine ring. nih.gov

The resulting organolithium intermediate, methyl 6-lithio-4-nitropicolinate, is a potent nucleophile. It can be trapped with a wide range of electrophiles (E⁺) to introduce new substituents at the C-6 position. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This two-step sequence provides a powerful method for functionalization that is complementary to cross-coupling reactions.

Scheme 1: Metal-Halogen Exchange and Subsequent Electrophilic Quench

Applications of Methyl 6 Bromo 4 Nitropicolinate As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structural framework of Methyl 6-bromo-4-nitropicolinate makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. The presence of the electron-withdrawing nitro group and the labile bromo substituent on the pyridine (B92270) ring facilitates various cyclization and substitution reactions.

Fused Pyridines: The pyridine core of this compound can be elaborated to form more complex fused pyridine structures. The nitro group can be reduced to an amino group, which can then participate in intramolecular condensation reactions with the ester functionality or other introduced side chains to form bicyclic and polycyclic pyridine derivatives. rsc.orgacs.orgbohrium.comias.ac.in The bromo group can be utilized in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, which can subsequently be involved in cyclization processes to build fused rings. rsc.org

Quinolines: While not a direct precursor, the principles of quinoline (B57606) synthesis can be applied by analogy. The reactivity of the bromo and nitro functionalities mirrors that of substituted anilines and other precursors commonly used in traditional quinoline syntheses like the Friedländer and Combes reactions. By strategically introducing appropriate functional groups through substitution of the bromine or transformation of the nitro group, the pyridine ring of this compound can be annulated to form quinoline and related aza-quinoline scaffolds.

Indoles: The synthesis of indole (B1671886) derivatives often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. In a similar fashion, the pyridine ring of this compound can serve as the foundation for the construction of azaindoles. The nitro group can be a key handle for introducing a nitrogen-containing side chain, which can then cyclize onto the pyridine ring to form the fused pyrrole moiety characteristic of azaindoles.

Purines: Purine synthesis involves the construction of a fused imidazole (B134444) and pyrimidine (B1678525) ring system. While the direct synthesis of purines from this picolinate (B1231196) is not a standard route, the functionalities present offer pathways to related nitrogen-rich heterocyclic systems. The bromo and nitro groups can be manipulated to introduce the necessary nitrogen and carbon components for building fused five- and six-membered rings.

The versatility of this compound as a precursor is summarized in the table below, highlighting the key reactive sites and the types of heterocyclic systems that can be accessed.

| Reactive Site | Transformation | Resulting Heterocyclic System |

| Nitro Group (C4) | Reduction to amine, followed by cyclization | Fused Pyridines, Azaindoles |

| Bromo Group (C6) | Nucleophilic substitution, cross-coupling reactions | Functionalized Pyridines, Precursors for Fused Systems |

| Methyl Ester (C2) | Hydrolysis, amidation, reduction | Modified Pyridine Derivatives, Heterocyclic Ketones |

Utility in the Construction of Agrochemical Intermediates and Analogues

The pyridine scaffold is a common motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. ontosight.ai The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel agrochemical candidates. The bromo and nitro groups can be readily replaced or transformed to introduce a wide range of pharmacophores and toxophores responsible for biological activity.

For instance, the bromo group can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce side chains that can interact with specific biological targets in pests or weeds. The nitro group can be reduced to an amino group, which can then be further functionalized to create a diverse array of derivatives. The ability to perform these modifications allows for the fine-tuning of the physicochemical properties of the resulting molecules, such as solubility, stability, and bioavailability, which are crucial for effective agrochemical performance. The general utility of methyl picolinate derivatives as intermediates in agrochemical synthesis underscores the potential of this specifically functionalized compound. nbinno.com

Role in the Preparation of Advanced Fine Chemicals and Specialty Compounds

Beyond agrochemicals, this compound serves as a key building block in the synthesis of advanced fine chemicals and specialty compounds. nbinno.com These are often complex organic molecules with high purity and specific functionalities, used in a variety of industries including materials science, dyes, and pigments.

The reactivity of the bromo and nitro groups allows for the introduction of chromophoric and auxochromic groups, making it a potential intermediate in the synthesis of novel dyes. In materials science, the pyridine nucleus and the potential for creating extended conjugated systems through reactions at the bromo and nitro positions make it a candidate for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Novel Molecular Scaffolds and Chemical Libraries via this compound

The creation of chemical libraries containing a diverse range of compounds is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net this compound is an excellent starting point for the generation of such libraries due to its multiple points of diversification.

The three distinct functional groups—bromo, nitro, and methyl ester—can be selectively and sequentially modified to generate a large number of unique analogues from a single starting material. This parallel synthesis approach allows for the rapid exploration of chemical space around the pyridine core. For example, a library of compounds could be generated by reacting this compound with a diverse set of amines at the bromo position, followed by reduction of the nitro group and subsequent acylation with various carboxylic acids. This combinatorial approach can lead to the discovery of new molecules with desired biological activities or material properties. The modular nature of syntheses involving substituted pyridines facilitates the construction of these libraries. nih.gov

The table below outlines a hypothetical combinatorial synthesis approach using this compound to generate a chemical library.

| Step | Reagent Class 1 (at C6-Br) | Reagent Class 2 (at C4-NH2) | Reagent Class 3 (at C2-COOR) |

| 1 | Diverse Amines (R¹-NH₂) | - | - |

| 2 | - | Diverse Acylating Agents (R²-COCl) | - |

| 3 | - | - | Diverse Alcohols (R³-OH) for transesterification |

This systematic approach to derivatization enables the creation of a vast number of compounds, significantly increasing the probability of identifying lead compounds for further development in various applications.

Advanced Characterization Methodologies and Analytical Techniques for Methyl 6 Bromo 4 Nitropicolinate and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic methods are paramount for the unambiguous identification and detailed structural analysis of Methyl 6-bromo-4-nitropicolinate and its derivatives. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, form the cornerstone of its molecular characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound, the presence of bromine is a key diagnostic feature, as its two major isotopes (⁷⁹Br and ⁸¹Br) produce a characteristic M and M+2 isotopic pattern with nearly equal intensity. This pattern is crucial for identifying bromine-containing fragments in the mass spectrum. researchgate.net Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with analyzers such as Orbitrap or time-of-flight (TOF) enable mass accuracy in the sub-ppm range. nih.govnih.gov

In studies of related derivatives, fragmentation analysis helps to piece together the molecular structure. For picolinyl esters, cleavage at the sulfur atom is a distinctive feature in mass spectra, and similar cleavages adjacent to heteroatoms are expected for this compound. researchgate.net The fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the nitro group (-NO₂), and the bromine atom, providing conclusive structural evidence.

Table 1: Representative HRMS Fragmentation Data for a Bromo-Nitro Aromatic Compound

| Ion Type | Expected m/z (for C₇H₅⁷⁹BrN₂O₄) | Description |

|---|---|---|

| [M+H]⁺ | 260.9509 | Protonated molecular ion |

| [M-OCH₃]⁺ | 229.9301 | Loss of the methoxy group |

Note: The table presents expected values based on the molecular formula. Actual experimental values provide high-accuracy confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The methyl protons of the ester group (-COOCH₃) would appear as a sharp singlet, typically in the 3.9-4.0 ppm range. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and would appear as two distinct singlets or narrow doublets in the aromatic region (typically 7.0-9.0 ppm). For example, in a similar substituted phenol, aromatic protons are observed in the 6.92-7.68 ppm range. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, seven distinct signals would be anticipated: one for the methyl carbon, one for the carbonyl carbon of the ester, and five for the carbons of the pyridine ring, each with a characteristic chemical shift influenced by the attached substituents (bromo, nitro, and ester groups). nih.gov

2D NMR Techniques: For more complex derivatives or to confirm assignments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton, such as connecting the ester methyl protons to the carbonyl carbon and the aromatic protons to their respective carbons on the pyridine ring.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling both purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for analyzing the purity of non-volatile compounds like this compound. In synthetic chemistry, HPLC is used to track the progress of a reaction by monitoring the consumption of reactants and the formation of the product. nih.gov For purity assessment, a high-purity standard of the compound is used to develop a method that provides a sharp, symmetrical peak at a specific retention time, separated from any potential impurities. The peak area is proportional to the concentration, allowing for quantification of purity, often found to be in the 95-98% range for research-grade materials. nih.gov

A typical setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a UV detector set to a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm). nih.gov

Table 2: Example HPLC Parameters for Analysis of a Related Brominated Heterocycle

| Parameter | Value/Type | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / Water / Formic Acid gradient | nih.gov |

| Flow Rate | 5 mL/min (semi-preparative) | nih.gov |

| Detector | UV at 254 nm | nih.gov |

| Purpose | Purification and reaction monitoring | nih.gov |

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC can be an effective analytical tool. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture. researchgate.net For instance, GC-MS has been used to characterize various picolinyl and methyl ester derivatives, where the fragmentation patterns are readily interpretable to reveal the positions of substituents. researchgate.net Specialized detectors, such as an electron capture detector (ECD), can offer high sensitivity for halogenated compounds like this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise data on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, crystallographic analysis would confirm the planarity of the pyridine ring and determine the orientation of the ester, bromo, and nitro substituents relative to the ring. Analysis of a related pyran derivative demonstrates the type of data obtained, such as the crystal system (e.g., monoclinic), space group (e.g., C2/c), and unit cell dimensions. researchgate.net Furthermore, this method reveals how molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, which influence the physical properties of the solid material. researchgate.net

Table 3: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description | Example from a Related Structure researchgate.net |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | C2/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 12.30 Å, b = 9.70 Å, c = 24.81 Å, β = 94.86° |

| Bond Lengths/Angles | Precise distances and angles between bonded atoms. | C-C, C-N, C-O, C-Br bond lengths |

| Dihedral Angles | Torsion angles describing substituent orientation. | Dihedral angle between rings: 87.8° |

| Intermolecular Interactions | Non-covalent forces stabilizing the crystal structure. | N−H···N and N−H···O hydrogen bonds |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations (stretching, bending). The IR spectrum of this compound would display several key absorption bands confirming its structure. Attenuated Total Reflectance (ATR) is a common modern technique for acquiring IR spectra of solid samples. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1390 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-N (Pyridine) | Stretch | 1400 - 1600 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-7-[11C]methylpurine |

| 6-bromo-7H-purine |

| methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate |

Theoretical and Computational Studies on Methyl 6 Bromo 4 Nitropicolinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. For methyl 6-bromo-4-nitropicolinate, these calculations would provide invaluable insights into its behavior in chemical reactions.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the presence of electron-withdrawing groups, the nitro (-NO₂) and bromo (-Br) groups, as well as the ester group (-COOCH₃), significantly influences the electronic distribution and the energies of the HOMO and LUMO. It is anticipated that the LUMO would be of low energy and localized around the pyridine (B92270) ring and the nitro group, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would likely be associated with the bromine atom and the oxygen atoms of the nitro and ester groups.

A hypothetical FMO analysis would likely reveal a significant HOMO-LUMO energy gap, suggesting a relatively stable molecule. However, the precise energy values and orbital localizations would require specific density functional theory (DFT) or other high-level ab initio calculations, which are not currently available in published literature.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show regions of negative potential (red and yellow) around the electronegative oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the methyl group and potentially on the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents.

This charge distribution suggests that electrophilic attack would preferentially occur at the oxygen or nitrogen atoms, while nucleophilic attack would be directed towards the carbon atoms of the pyridine ring. The precise partial charges on each atom, which can be calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a more quantitative picture of the charge distribution.

Reaction Pathway Prediction and Transition State Analysis for Synthetic Design

Computational chemistry allows for the exploration of potential reaction pathways and the characterization of transition states, providing critical information for synthetic design. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the bromo or nitro group is displaced by a nucleophile.

Theoretical calculations could be employed to model the reaction of this compound with various nucleophiles. By calculating the activation energies for the displacement of the bromo versus the nitro group, one could predict the regioselectivity of the reaction. The analysis of the transition state structures would reveal the geometry of the intermediate Meisenheimer complex and provide insights into the factors that stabilize or destabilize it. This information is invaluable for selecting the appropriate reaction conditions (solvent, temperature, and catalyst) to achieve the desired product with high yield and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of a molecule and the influence of the solvent on its structure and reactivity. This compound possesses several rotatable bonds, including the C-C bond of the ester group and the C-N bond of the nitro group.

MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Furthermore, by performing simulations in different solvents, one could study the explicit interactions between the solute and solvent molecules. This is particularly important for understanding how the solvent can influence the reaction rate and selectivity by stabilizing the ground state, transition state, or products to varying degrees. For instance, polar aprotic solvents would be expected to solvate the charged transition state of an SNAr reaction effectively, thereby accelerating the reaction.

Structure-Reactivity Relationship (SRR) Modeling for Guiding Synthetic Optimization

Structure-reactivity relationship (SRR) models, often in the form of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, aim to correlate the structural features of a molecule with its chemical reactivity or physical properties.

For a series of substituted picolinates related to this compound, an SRR model could be developed to predict their reactivity in SNAr reactions. The model would use calculated quantum chemical descriptors—such as atomic charges, HOMO-LUMO energies, and electrostatic potential values—as independent variables to predict an experimental measure of reactivity, like the reaction rate constant. Such a model would be a powerful tool for in silico screening of potential synthetic precursors, allowing chemists to prioritize the synthesis of compounds with the desired reactivity profile, thereby accelerating the optimization of synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.